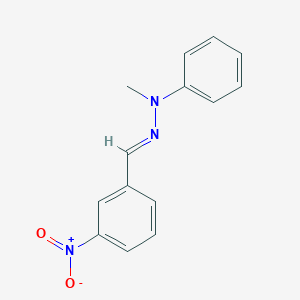![molecular formula C19H15Br2N3O3 B15074628 N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide involves the condensation of N-2-naphthalenyl-glycine with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide primarily undergoes substitution reactions due to the presence of reactive bromine atoms. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide has several important applications in scientific research:
Chemistry: Used as a probe to study the structure and function of CFTR channels.
Biology: Investigated for its potential to inhibit CFTR-mediated chloride transport in epithelial cells.
Medicine: Explored as a potential therapeutic agent for conditions like cystic fibrosis and secretory diarrhea.
Industry: Utilized in the development of new CFTR inhibitors and related compounds.
Wirkmechanismus
The compound exerts its effects by binding to the CFTR chloride channel and blocking chloride conductance. This inhibition is voltage-dependent and involves occlusion near the external pore entrance of the channel. The binding reduces the mean channel open time and increases the apparent inhibitory constant at different voltages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CFTRinh-172: Another CFTR inhibitor with a different mechanism of action and lower water solubility.
Thiazolidinone Derivatives: A class of CFTR inhibitors with varying degrees of potency and solubility.
Uniqueness
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide stands out due to its high water solubility, rapid action, and unique inhibition mechanism. These properties make it a valuable tool for studying CFTR function and developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C19H15Br2N3O3 |
|---|---|
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9- |
InChI-Schlüssel |
RMBDLOATEPYBSI-AQHIEDMUSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


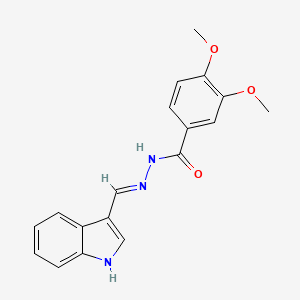
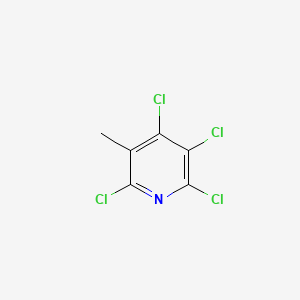

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
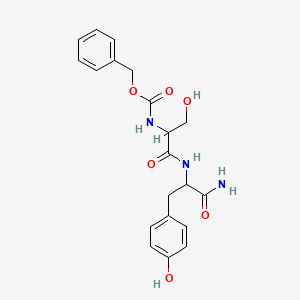

![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
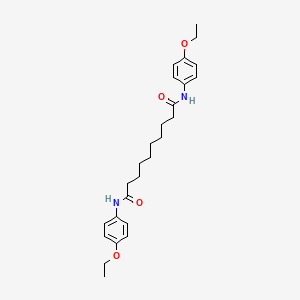
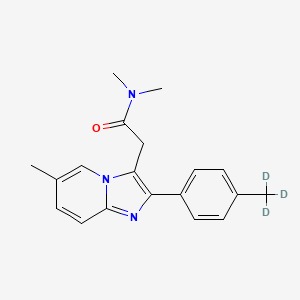
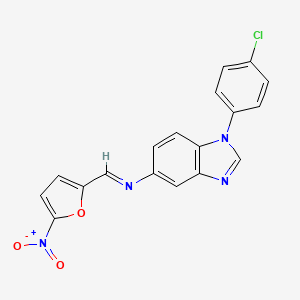
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
